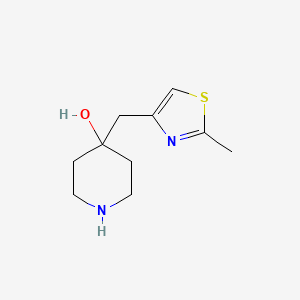
4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a hydroxyl group and a 2-methylthiazolylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with 2-methylthiazole-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-one.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Applications De Recherche Scientifique
4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Methylthiazol-2-yl)thio)methyl)piperidin-4-ol
- 4-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-4-ol hydrochloride
- 4-((Pyridin-4-ylthio)methyl)piperidin-4-ol
Uniqueness
4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a thiazole moiety makes it a versatile scaffold for drug design and development .
Propriétés
Formule moléculaire |
C10H16N2OS |
|---|---|
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H16N2OS/c1-8-12-9(7-14-8)6-10(13)2-4-11-5-3-10/h7,11,13H,2-6H2,1H3 |
Clé InChI |
KTMHVVHQTSOMKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CC2(CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


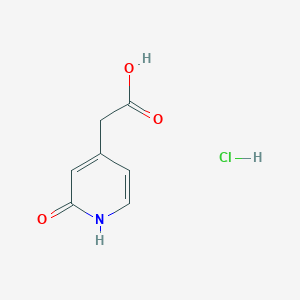
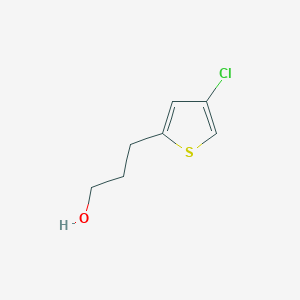
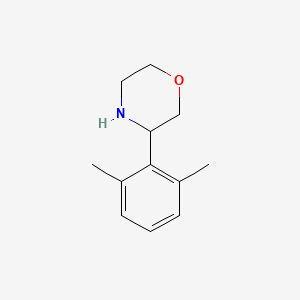
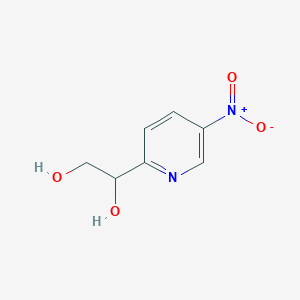
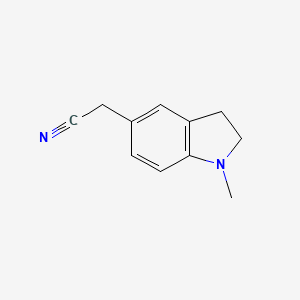
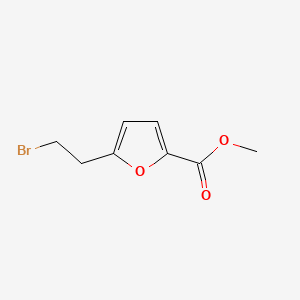
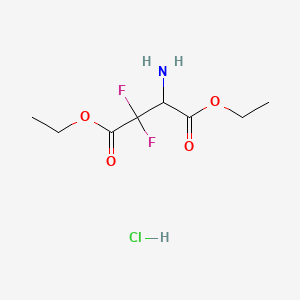
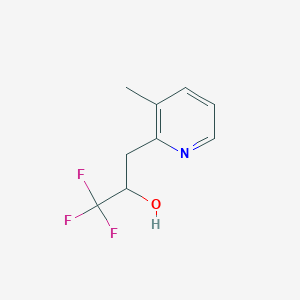
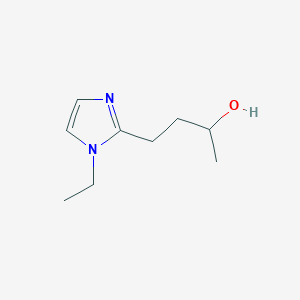
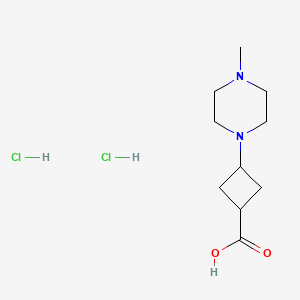
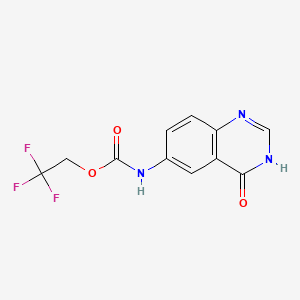
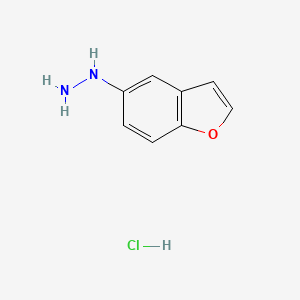
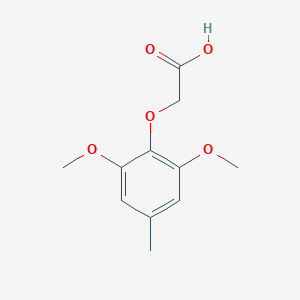
aminehydrochloride](/img/structure/B13602351.png)
